molecular formula C15H19N3O3 B2891484 2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 873083-05-7

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B2891484
CAS No.: 873083-05-7
M. Wt: 289.335
InChI Key: REJPELCPHIPCQQ-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound featuring a 1,2,5-oxadiazol-3-yl (furazan) core substituted with a 4-methoxyphenyl group at the 4-position and a 2-ethylbutanamide chain at the 3-position. The methoxy group (-OCH₃) on the phenyl ring is electron-donating, which may enhance the compound’s stability and influence its electronic interactions in biological or material applications.

Properties

IUPAC Name

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-10(5-2)15(19)16-14-13(17-21-18-14)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJPELCPHIPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure that includes nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, which are often associated with similar oxadiazole derivatives.

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 873083-05-7

Potential Biological Activities

  • Antimicrobial Activity :
    • Similar oxadiazole compounds have demonstrated significant antimicrobial effects against various bacterial strains.
    • For instance, compounds containing oxadiazole rings have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Oxadiazoles have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
    • Research on related compounds indicates that they may modulate immune responses effectively.
  • Anticancer Properties :
    • Some oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
    • Notably, molecular docking studies suggest that these compounds can interact with cancer-related targets such as VEGFR-2, potentially leading to therapeutic applications.

Structure-Activity Relationship (SAR)

The unique substituents on the oxadiazole ring of this compound significantly influence its biological activity. The ethyl and methoxyphenyl groups may enhance lipophilicity and facilitate interactions with biological targets.

Compound NameStructure TypeNotable Features
1,2,4-OxadiazoleHeterocyclicBasic structure of oxadiazoles
1,3,4-OxadiazoleHeterocyclicDifferent nitrogen positioning
1,2,3-OxadiazoleHeterocyclicVariations in nitrogen and carbon arrangement

Case Studies and Research Findings

Research on related oxadiazole compounds provides valuable context for understanding the potential biological activity of this compound:

  • VEGFR Inhibition :
    • A study focused on a structurally similar compound demonstrated effective inhibition of VEGFR-2 with an IC50 value of 65 nM. This suggests that similar mechanisms could be explored for this compound .
  • Immune Modulation :
    • Research involving peptidomimetic inhibitors indicated that certain oxadiazoles could effectively modulate immune responses by interacting with PD-1/PD-L1 pathways . This points to the potential for developing immunotherapeutic agents based on the oxadiazole framework.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and three analogs:

Compound Name Oxadiazole Substituent Amide Chain Molecular Weight (g/mol) Key Properties/Applications CAS Number
2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide (Target) 4-(4-methoxyphenyl) 2-ethylbutanamide ~300–350 (estimated) High lipophilicity; potential drug candidate Not provided
2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide 4-phenyl 2-(4-fluorophenoxy)butanamide Not provided Enhanced metabolic stability (fluorine effect) 866237-07-2
ANAZF (4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine) Nitro and azo groups N/A (non-amide structure) Not provided Explosives/propellants (ITAR-regulated) 155438-11-2
2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-(4-methoxyphenyl) 2-(4-bromophenoxy)acetamide 404.215 Higher molecular weight; bromine enhances reactivity 872868-33-2

Key Observations

In contrast, the fluorophenoxy group in ’s compound introduces electron-withdrawing effects, which may improve metabolic stability . Bromine in ’s compound increases molecular weight and polarizability, making it more reactive in substitution reactions compared to the target compound’s ethyl chain .

Functional Diversity :

  • ANAZF () diverges significantly due to its nitro and azo groups , which are critical for explosive properties but absent in the other compounds. This underscores the oxadiazole ring’s versatility in both pharmaceuticals and energetics .

Research Findings and Hypotheses

  • The fluorinated analog () might exhibit superior metabolic stability in vivo due to fluorine’s resistance to oxidative degradation .
  • Synthetic Challenges : Introducing a methoxy group (as in the target compound) may require protective strategies during synthesis, whereas bromine () could facilitate further functionalization via cross-coupling reactions .
  • Stability : The electron-donating methoxy group may reduce oxadiazole ring strain compared to nitro-substituted derivatives like ANAZF, which are prone to decomposition under thermal stress .

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